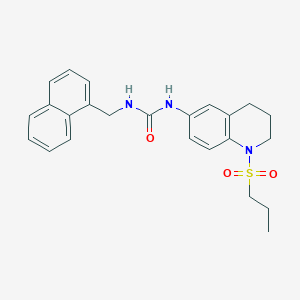

1-(Naphthalen-1-ylmethyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a urea derivative, which contains a naphthalene and a tetrahydroquinoline group. Urea derivatives are known for their wide range of biological activities, and naphthalene and tetrahydroquinoline are common motifs in medicinal chemistry .

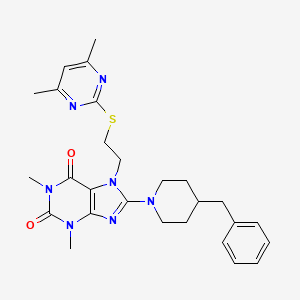

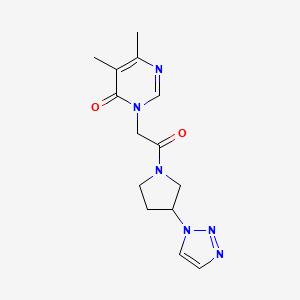

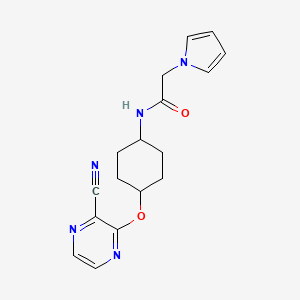

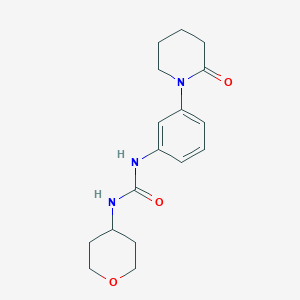

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a urea linkage connecting a naphthalen-1-ylmethyl group and a 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl group .Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and isocyanate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could enhance its solubility in water, while the naphthalene and tetrahydroquinoline groups could contribute to its lipophilicity .Scientific Research Applications

Biomonitoring of Naphthalene Exposure

Research has demonstrated the utility of urinary biomarkers, such as 1-naphthol and 2-naphthol, in assessing exposure to naphthalene and related compounds. These biomarkers are indicative of both occupational and environmental exposures to naphthalene, a component of jet fuel (JP-8) and other sources of polycyclic aromatic hydrocarbons (PAHs). For instance, studies have correlated the levels of urinary 1-naphthol and 2-naphthol with exposure to naphthalene in the air, highlighting their significance in biomonitoring efforts to gauge exposure levels among workers and the general population (Serdar et al., 2003), (Serdar et al., 2003).

Environmental and Occupational Health

The presence of naphthalene and its metabolites in biological samples has been studied extensively to understand the health implications of exposure. Research has identified urinary naphthol levels as markers for evaluating the risk of exposure to environmental pollutants, including PAHs, in occupational settings. This is particularly relevant for workers in industries such as coke oven operations, where exposure to PAHs is a significant concern. The measurement of urinary biomarkers provides insights into the extent of exposure and potential health risks, aiding in the development of protective measures for workers (Preuss et al., 2004).

Toxicological Implications

Studies have also explored the toxicological implications of naphthalene exposure, indicating potential health hazards. The analysis of urinary biomarkers, such as naphthols, contributes to understanding the toxicokinetics of naphthalene and its impact on human health. This research is crucial for establishing exposure guidelines and safety standards to mitigate health risks associated with naphthalene and similar compounds (Waidyanatha et al., 2003).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S/c1-2-15-31(29,30)27-14-6-10-19-16-21(12-13-23(19)27)26-24(28)25-17-20-9-5-8-18-7-3-4-11-22(18)20/h3-5,7-9,11-13,16H,2,6,10,14-15,17H2,1H3,(H2,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTMGEASRNGYFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-2-[3-(2,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2876036.png)

![2-(Chloromethyl)-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2876038.png)

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-ethoxyphenyl)acetamide](/img/structure/B2876039.png)

![5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2876046.png)

![1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride](/img/structure/B2876050.png)